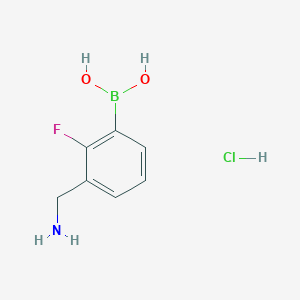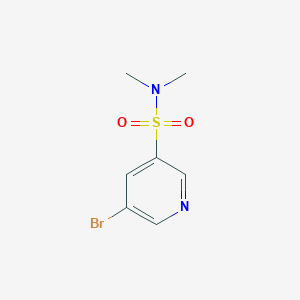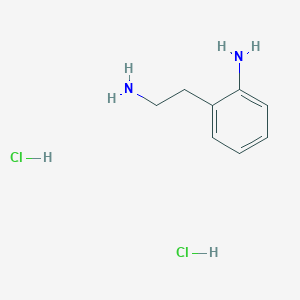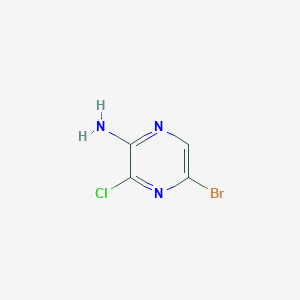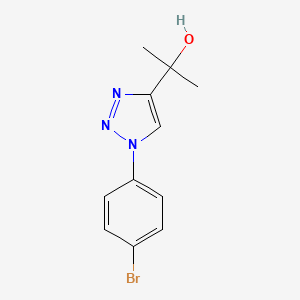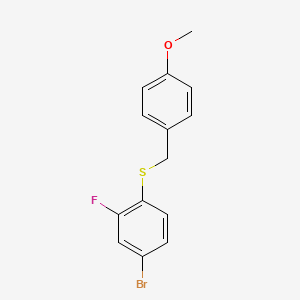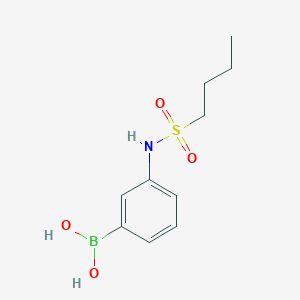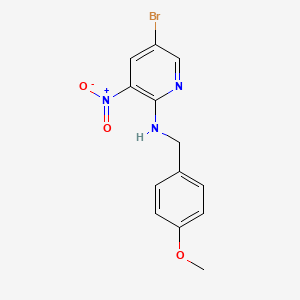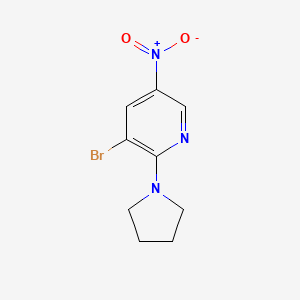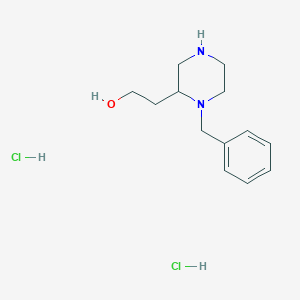
2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride
Vue d'ensemble
Description
2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride (2-(1-Bz-2-piperazinyl)ethanol dihydrochloride), also known as Bz-PED, is a synthetic compound that is used in scientific research. It is a white crystalline solid that is soluble in both water and ethanol. Bz-PED is a compound that has been studied for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
Recent studies have focused on the development of new antifungal drugs, particularly in response to the rise in demand for such medications due to the global increase in immunocompromised patients, like those affected by the AIDS epidemic. A noteworthy investigation synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives and evaluated their antifungal efficacy against various fungal pathogens. Although the specific chemical 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride was not directly referenced, related compounds synthesized involved reactions with 2-piperazino-1-ethanol, indicating a potential framework for creating antifungal agents. The study found that among the synthesized compounds, benzimidazole derivatives showed superior antifungal activities compared to benzotriazole derivatives. This suggests that modifications incorporating the piperazine structure could influence antifungal activity, though the study noted that the piperazine analogue itself did not exhibit significant antifungal effects (Khabnadideh et al., 2012).
Antimicrobial Evaluation of Piperazine Derivatives
Another area of research involving the piperazine structure includes the synthesis and evaluation of antimicrobial activity of pyridine derivatives. In one study, compounds were synthesized by condensing acid chlorides with 2-hydroxyethyl piperazine, leading to the creation of amide derivatives with potential antimicrobial properties. These newly formed compounds were then tested against various bacterial and fungal strains, demonstrating variable and modest antimicrobial activities. This research highlights the utility of the piperazine ring, similar to the core of 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride, as a scaffold for developing new antimicrobial agents (Patel et al., 2011).
Propriétés
IUPAC Name |
2-(1-benzylpiperazin-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLIWRPPOGBDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



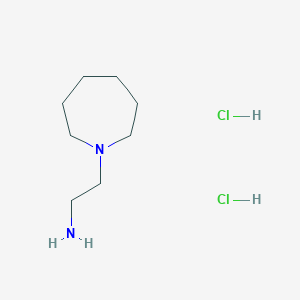
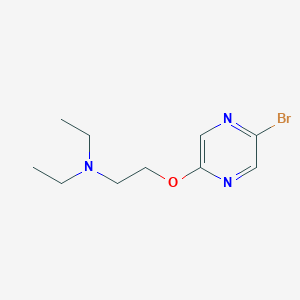
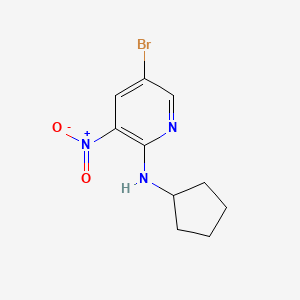
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
